

A Comparative Meta-Analysis of Opipramol Efficacy in Anxiety Disorders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Opipramol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **opipramol**'s efficacy in the treatment of anxiety disorders, drawing upon available clinical trial data and meta-analytic reviews. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering an objective summary of performance metrics, experimental methodologies, and the pharmacological basis of **opipramol**'s anxiolytic effects.

Executive Summary

Opipramol is a psychotropic agent with a unique pharmacological profile, primarily utilized for generalized anxiety disorder (GAD) and somatoform disorders.[1][2] Unlike typical tricyclic antidepressants (TCAs), its primary mechanism of action is not based on the inhibition of serotonin or norepinephrine reuptake.[3] Instead, **opipramol** functions as a high-affinity sigma-1 receptor agonist, which is believed to be central to its anxiolytic and mood-stabilizing properties.[3][4] It also exhibits antagonist activity at histamine H1, dopamine D2, and serotonin 5-HT2 receptors.[3][4] Clinical trials have demonstrated **opipramol**'s superiority over placebo and comparable efficacy to some established anxiolytics like alprazolam and escitalopram in reducing anxiety symptoms.[5][6] However, a broader meta-analysis has suggested that its efficacy may not be significantly different from placebo when pooled with other studies.[7] This guide will delve into the quantitative data from key clinical trials to provide a clear comparison.

Data Presentation: Comparative Efficacy in Anxiety Disorders

The following tables summarize quantitative data from key clinical trials investigating the efficacy of **opipramol** in anxiety disorders, primarily Generalized Anxiety Disorder (GAD).

Table 1: **Opipramol** vs. Placebo and Alprazolam in GAD

Outcome Measure	Opipramol (200 mg/day)	Alprazolam (2 mg/day)	Placebo	Study Duration
Baseline HAMA Score (Mean)	Not specified	Not specified	Not specified	28 days
Final HAMA Score (Mean, Baseline-Adjusted)	Statistically significant reduction (p < 0.05 vs. placebo)	Statistically significant reduction (p < 0.05 vs. placebo)	-	28 days
Global Improvement (%)	63%	64%	47%	28 days

Data extracted from Möller et al., 2001.[\[6\]](#)

Table 2: **Opipramol** vs. Escitalopram in GAD

Outcome Measure	Opipramol (50 mg/day)	Escitalopram (5 mg/day)	p-value (between groups)	Study Duration
Baseline HAMA Score (Mean)	31.6	31.2	Not significant	4 weeks
Final HAMA Score (Mean)	14.4	14.2	Not significant	4 weeks
Mean HAMA Score Reduction	17.2	17.0	Not significant	4 weeks

Data extracted from Manjunath et al.[5]

Experimental Protocols

Detailed methodologies from the cited key experiments are provided below to allow for critical evaluation and replication.

Möller et al., 2001: Placebo-Controlled Trial of Opipramol in GAD[6][8]

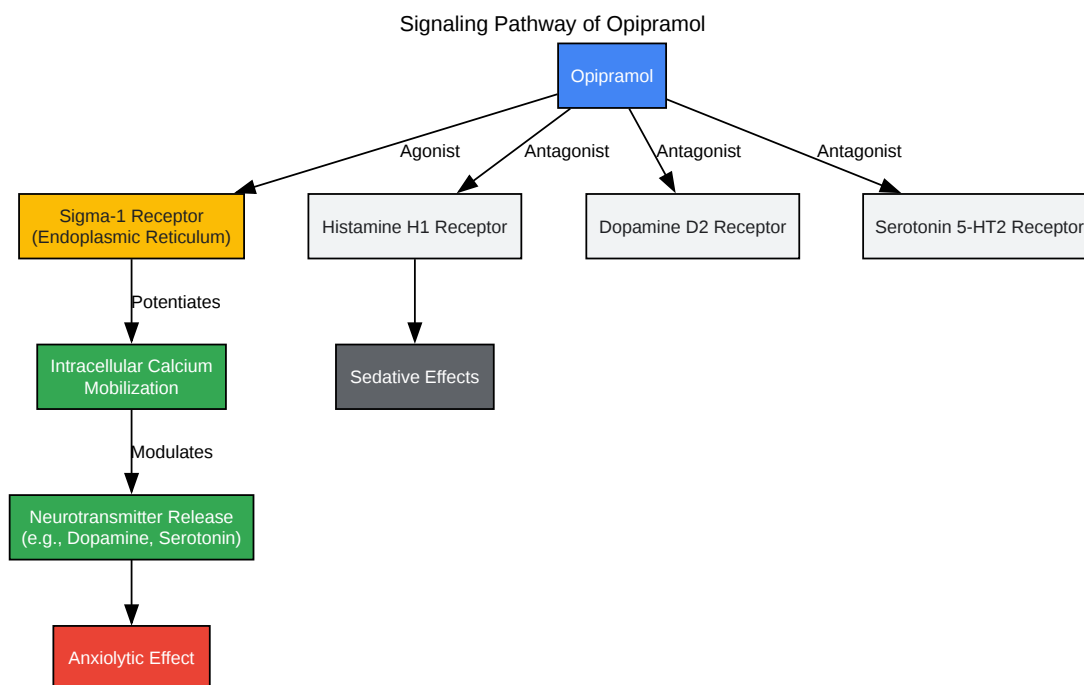
- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial with an active control group (alprazolam).
- Patient Population: 307 outpatients diagnosed with Generalized Anxiety Disorder (GAD).
- Treatment Protocol:
 - A 7-day single-blind placebo washout period was conducted.
 - Patients were then randomly assigned to one of three treatment arms:
 - **Opipramol** (final dose of 200 mg/day)
 - Alprazolam (2 mg/day)
 - Placebo
 - The treatment duration was 28 days.
- Primary Outcome Measure: The total score on the Hamilton Rating Scale for Anxiety (HAMA).
- Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the baseline-adjusted final means of the HAMA total scores between the treatment groups.

Manjunath et al.: Comparative Study of Opipramol and Escitalopram in GAD[5]

- Study Design: A comparative study assessing the efficacy of **opipramol** versus escitalopram.
- Patient Population: 96 outpatients diagnosed with GAD according to DSM-IV criteria.
- Treatment Protocol:
 - Patients were randomly assigned to one of two treatment groups:
 - **Opipramol** (50 mg daily)
 - Escitalopram (5 mg daily)
 - The treatment duration was four weeks.
- Primary Outcome Measure: Reduction in the Hamilton Anxiety Rating Scale (HAM-A) scores.
- Statistical Analysis: Statistical analysis was performed to compare the mean reductions in HAM-A scores between the two groups.

Mandatory Visualizations

Signaling Pathway of Opipramol

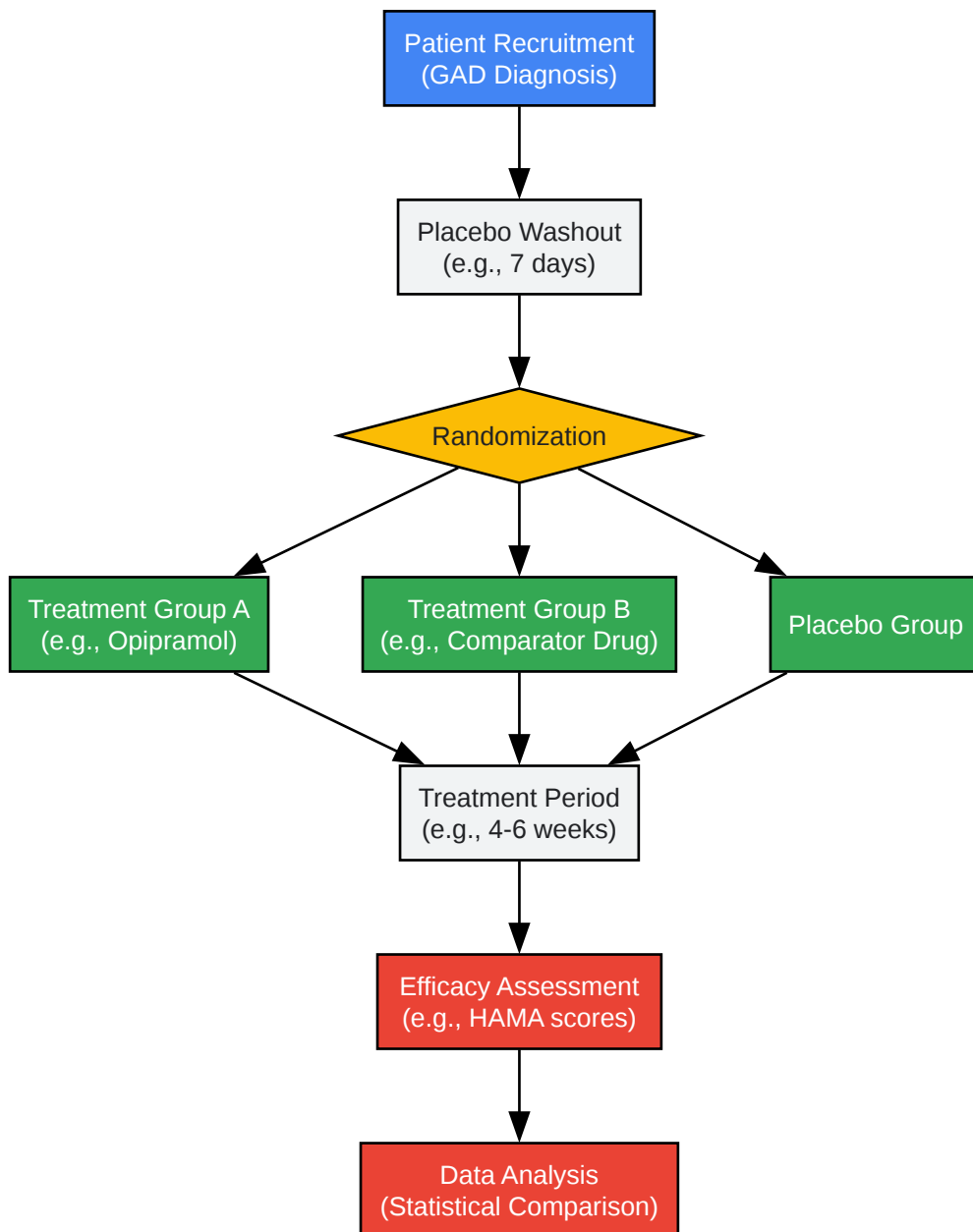


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Caption: Signaling pathway of **opipramol**'s anxiolytic and sedative effects.

Experimental Workflow for a Comparative Clinical Trial

Experimental Workflow for a Comparative Clinical Trial

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Caption: Generalized workflow for a randomized controlled trial of anxiolytics.

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- To cite this document: BenchChem. [A Comparative Meta-Analysis of Opipramol Efficacy in Anxiety Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022078#meta-analysis-of-opipramol-efficacy-in-anxiety]

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